molecular formula C10H16O B103503 (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one CAS No. 17428-83-0

(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one

Cat. No. B103503
CAS RN: 17428-83-0
M. Wt: 152.23 g/mol
InChI Key: WYKZJZRPDWKUBM-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HMI-1 and is a bicyclic ketone with a molecular formula of C10H16O.

Mechanism Of Action

The mechanism of action of (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one is not fully understood. However, studies have shown that HMI-1 can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. Additionally, HMI-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one has been shown to have a number of biochemical and physiological effects. Studies have shown that HMI-1 can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the body. Additionally, HMI-1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one in lab experiments is its potent anti-cancer properties. Additionally, HMI-1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, one of the limitations of using HMI-1 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for the study of (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one. One potential direction is the further study of its anti-cancer properties and its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of HMI-1 and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for HMI-1 could lead to increased availability and lower costs, making it more accessible for research and potential clinical applications.

Synthesis Methods

The synthesis of (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one is a multi-step process that involves the use of various reagents and catalysts. One of the most commonly used methods for the synthesis of HMI-1 is the Friedel-Crafts reaction. This reaction involves the reaction of 2-methylcyclopentanone with anhydrous aluminum chloride in the presence of toluene. The resulting product is then treated with sodium hydroxide to yield (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one.

Scientific Research Applications

(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one has been studied extensively in the scientific community due to its potential applications in various fields. One of the most promising applications of HMI-1 is in the field of cancer research. Studies have shown that HMI-1 has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, HMI-1 has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

17428-83-0

Product Name

(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one

InChI

InChI=1S/C10H16O/c1-10-7-3-2-4-8(10)5-6-9(10)11/h8H,2-7H2,1H3/t8-,10+/m0/s1

InChI Key

WYKZJZRPDWKUBM-WCBMZHEXSA-N

Isomeric SMILES

C[C@@]12CCCC[C@H]1CCC2=O

SMILES

CC12CCCCC1CCC2=O

Canonical SMILES

CC12CCCCC1CCC2=O

synonyms

1H-Inden-1-one, octahydro-7a-methyl-, trans-

Origin of Product

United States

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